molecular formula C12H12N2O2S B6385705 (2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine, 95% CAS No. 1261902-24-2

(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine, 95%

Cat. No. B6385705
CAS RN: 1261902-24-2
M. Wt: 248.30 g/mol
InChI Key: NWNABOPEPOJQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine, or 2,4-DHP-ETP, is a compound with a wide range of applications in scientific research. It is a part of the larger class of compounds known as dihydropyrimidines, which are derivatives of the pyrimidine ring structure. 2,4-DHP-ETP has been used in a variety of research applications, including drug design, enzyme inhibition studies, and more. It has also been used to study the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

2,4-DHP-ETP has been used in a variety of scientific research applications. It has been used in drug design studies to evaluate the binding affinity of compounds to target proteins. It has also been used in enzyme inhibition studies to study the effects of drugs and other compounds on enzyme activity. Additionally, it has been used to study the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

The mechanism of action of 2,4-DHP-ETP is not well understood, but it is believed to involve the binding of the compound to specific proteins, which can then affect the activity of enzymes and other proteins. Additionally, 2,4-DHP-ETP can interact with other compounds to form new compounds, which can then affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
2,4-DHP-ETP has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes and other proteins, as well as to affect the expression of certain genes. Additionally, it has been shown to affect the metabolism of certain compounds, as well as to affect the transport of certain compounds across cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-DHP-ETP in laboratory experiments is its high solubility in aqueous solutions. This makes it ideal for use in a variety of laboratory experiments, such as drug design studies and enzyme inhibition studies. Additionally, 2,4-DHP-ETP is relatively inexpensive and can be easily synthesized using the methods described above.
However, there are some limitations to using 2,4-DHP-ETP in laboratory experiments. For example, it is not very stable and can easily break down in the presence of light or heat. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The future of 2,4-DHP-ETP is promising, as it has a wide range of potential applications in scientific research. It could be used to study the biochemical and physiological effects of drugs and other compounds, as well as to develop new drugs and other compounds. Additionally, it could be used in enzyme inhibition studies to study the effects of drugs and other compounds on enzyme activity. Finally, it could be used to develop new methods for drug delivery and drug targeting.

Synthesis Methods

2,4-DHP-ETP can be synthesized using a variety of methods, including the Wittig-Horner reaction and a modified Horner-Wadsworth-Emmons reaction. In the Wittig-Horner reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The modified Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonium salt with a carboxylic acid to form an enolate, which is then reacted with a carbonyl compound to form an alkene. Both of these methods are commonly used to synthesize 2,4-DHP-ETP.

properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)10-7-13-12(16)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNABOPEPOJQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine

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